molecular formula C21H20N4O4S B12489869 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B12489869
M. Wt: 424.5 g/mol
InChI Key: JJJLEMSYRXLDMV-UHFFFAOYSA-N
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Description

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N4O4S/c26-19(17-3-1-13-28-17)23-21(30)22-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(27)18-4-2-14-29-18/h1-8,13-14H,9-12H2,(H2,22,23,26,30)

InChI Key

JJJLEMSYRXLDMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The furan and piperazine rings are coupled with the phenyl group through a series of nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or antiviral agent due to its unique structure.

    Pharmaceuticals: Exploration as a candidate for drug development targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Chemistry: Utilization in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide involves:

    Molecular Targets: Binding to specific receptors or enzymes, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, microbial resistance, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide Derivatives: Compounds with similar furan and carboxamide structures.

    Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals.

    Phenylcarbamothioyl Compounds: Compounds with phenyl and carbamothioyl groups, known for their biological activities.

Uniqueness

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide is unique due to its combination of furan, piperazine, and phenyl groups, which confer specific chemical and biological properties not commonly found in other compounds.

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